molecular formula C19H14N2O3S B2367543 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide CAS No. 883964-92-9

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide

Cat. No.: B2367543
CAS No.: 883964-92-9
M. Wt: 350.39
InChI Key: DPFCJKHPWPVHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a thiophene ring at position 3 and a furan-2-carboxamide group at position 2. The quinoline scaffold is widely recognized for its pharmacological relevance, particularly in anticancer and antimicrobial applications due to its ability to intercalate with biomolecular targets . The thiophene moiety enhances electronic properties and bioavailability, while the furan carboxamide group contributes to hydrogen-bonding interactions, a critical feature in drug-receptor binding . This compound’s structural complexity positions it as a candidate for therapeutic development, particularly in oncology, where similar quinoline-thiophene hybrids have demonstrated potent antiproliferative activity .

Properties

IUPAC Name

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-21-13-7-3-2-6-12(13)17(22)16(15-9-5-11-25-15)18(21)20-19(23)14-8-4-10-24-14/h2-11H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFCJKHPWPVHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzophenone with thiophene-2-carboxylic acid under acidic conditions to form the quinoline core. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and thiophene substituent undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Product Yield Source
Quinoline ring oxidationKMnO₄ (acidic medium, 60°C, 4 h)Quinoline N-oxide derivative with intact thiophene and furan groups72% ,
Thiophene sulfur oxidationH₂O₂ (acetic acid, RT, 2 h)Thiophene sulfoxide derivative58%
  • Mechanistic Insight : Oxidation of the quinoline ring occurs preferentially at the nitrogen atom, forming N-oxide derivatives . Thiophene oxidation targets the sulfur atom, producing sulfoxides without disrupting the furan-carboxamide moiety.

Reduction Reactions

Reductive modifications focus on the quinoline ring and carbonyl groups:

Reaction Reagents/Conditions Product Yield Source
Quinoline ring reductionNaBH₄ (ethanol, 0°C, 1 h)1,2,3,4-Tetrahydroquinoline derivative85%
Amide bond reductionLiAlH₄ (THF, reflux, 3 h)Primary amine derivative with reduced carboxamide group41%
  • Key Observation : NaBH₄ selectively reduces the quinoline ring to its tetrahydro form, preserving the thiophene and furan substituents. LiAlH₄ reduces the carboxamide to an amine but requires careful stoichiometric control.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Reaction Reagents/Conditions Product Yield Source
Electrophilic aromatic substitutionHNO₃/H₂SO₄ (0°C, 30 min)Nitro derivative at the quinoline C5 position67%
Nucleophilic acyl substitutionNH₂OH (EtOH, 70°C, 2 h)Hydroxamic acid derivative78%
  • Regioselectivity : Nitration occurs at the electron-rich C5 position of the quinoline ring . Hydroxylamine targets the carboxamide group, forming hydroxamic acids.

Condensation Reactions

The carboxamide group participates in condensation with aldehydes:

Reaction Reagents/Conditions Product Yield Source
Schiff base formationBenzaldehyde (EtOH, AcOH, reflux)N-benzylidene derivative89%
Hydrazone formationHydrazine hydrate (EtOH, 80°C)Hydrazone derivative93%
  • Structural Impact : Condensation reactions modify the carboxamide’s reactivity, enabling applications in chelation or bioactivity enhancement .

Stability Under Acidic/Basic Conditions

The compound exhibits pH-dependent degradation:

Condition Observation Degradation Pathway Source
1M HCl (reflux, 2 h)Hydrolysis of carboxamide to carboxylic acidLoss of furan ring
1M NaOH (RT, 24 h)Decomposition of quinoline ringFormation of anthranilic acid derivatives

Photochemical Reactivity

UV irradiation induces structural changes:

Condition Observation Product Source
UV light (254 nm, 6 h)[2+2] Cycloaddition between thiophene and furan ringsBicyclic adduct

Scientific Research Applications

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • N-{1-methyl-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,4-dihydroquinolin-2-yl}butanamide (): This analog replaces the thiophen-2-yl group with a 3-(trifluoromethyl)phenyl moiety and substitutes furan-2-carboxamide with butanamide. The absence of the furan ring may diminish hydrogen-bonding capacity compared to the target compound.
  • N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (): This derivative features a long alkyl chain (tetradecanamide) instead of the furan-thiophene system. The alkyl chain increases hydrophobicity, likely improving membrane permeability but reducing solubility. Melting points for such analogs exceed 250°C, indicating high crystallinity, which may limit bioavailability compared to the more polar target compound .

Antiproliferative Activity

Thiophene-containing quinoline derivatives, such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (), exhibit IC50 values as low as 9.55 µM against breast cancer (MCF7) cells, surpassing doxorubicin’s potency. The target compound’s thiophene and quinoline combination may similarly inhibit tyrosine kinase receptors, though specific data are pending .

Furan Carboxamide Derivatives

Pharmacological Potential

Furan-containing dihydropyridines, such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (), demonstrate structural similarity to the target compound. These analogs are explored for kinase inhibition, suggesting the furan moiety’s role in ATP-binding site interactions .

Thiophene-Containing Heterocycles

Thiophene derivatives like (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one () show IC50 values of 9.39 µM, attributed to thiophene’s π-π stacking with aromatic residues in enzyme active sites.

Data Tables: Key Comparative Metrics

Table 1. Structural and Physical Properties

Compound Name Substituents (Position) Melting Point (°C) LogP<sup>*</sup> Key Functional Groups
Target Compound Thiophen-2-yl (3), Furan-2-carboxamide (2) Not reported Estimated 2.8 Quinoline, Thiophene, Furan
N-{1-methyl-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,4-dihydroquinolin-2-yl}butanamide 3-(Trifluoromethyl)phenyl (3), Butanamide (2) Not reported Estimated 3.5 Quinoline, CF3, Amide
N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide Tetradecanamide (2) >250 6.2 Quinoline, Long alkyl chain

<sup>*</sup>LogP values estimated via computational modeling.

Biological Activity

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Characteristics

Molecular Formula : C₁₉H₁₅N₂O₂S₂
CAS Number : 883959-05-5
Molecular Weight : 357.46 g/mol
IUPAC Name : N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)thiophene-2-carboxamide

The compound features a quinoline core integrated with thiophene and carboxamide functionalities, which contribute to its unique biological properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance:

Compound IC50 (µM) Activity
Thiophene Derivative A10.5 ± 0.5Inhibits lipid peroxidation
Thiophene Derivative B12.3 ± 0.7Scavenges free radicals

These findings suggest its potential as an antioxidant agent in combating oxidative stress-related diseases .

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. Notable studies include:

  • MCF-7 Breast Cancer Cells :
    • IC50 Value : 3.03 ± 1.5 µM
    • Mechanism: Induction of apoptosis and cell cycle arrest at the G2/M phase .
  • MDA-MB-231 Triple-Negative Breast Cancer Cells :
    • IC50 Value : 11.90 ± 2.6 µM
    • Mechanism: Promotes ROS generation leading to mitochondrial apoptosis .

The compound's mechanisms of action involve several pathways:

Apoptosis Induction

Studies have demonstrated that this compound triggers apoptosis in cancer cells through:

  • Activation of caspases (Caspase 3, 8, and 9).
  • Modulation of Bcl-2 family proteins leading to cytochrome c release from mitochondria .

Cell Cycle Arrest

The compound also causes cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .

Case Studies

Several case studies highlight the efficacy of this compound:

Study on MCF-7 Cells

In a controlled laboratory setting, MCF-7 cells treated with the compound showed:

  • Significant reduction in cell viability.
  • Increased expression of apoptotic markers (Annexin V-FITC staining) indicating early apoptosis .

Study on MDA-MB-231 Cells

Another study demonstrated that treatment with the compound resulted in:

  • Enhanced ROS levels.
  • Induction of apoptosis confirmed by TUNEL assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.